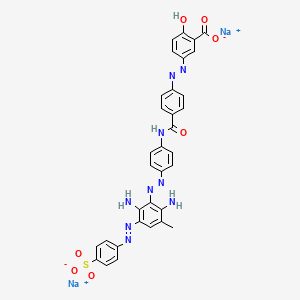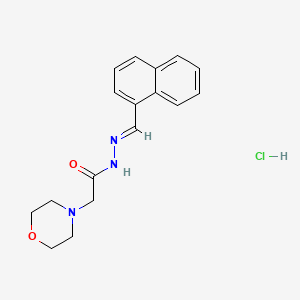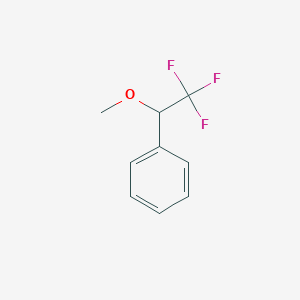
5-Phenyldecane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyldecane-1-sulfonic acid is an organic compound with the molecular formula C16H26O3S. It is characterized by a sulfonic acid group attached to a decane chain with a phenyl group at the fifth position. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyldecane-1-sulfonic acid typically involves the sulfonation of 5-phenyldecane. This can be achieved by treating 5-phenyldecane with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 5-phenyldecane is continuously fed into a reactor containing sulfur trioxide or chlorosulfonic acid. The reaction mixture is then quenched with water to yield the sulfonic acid product. This method allows for large-scale production with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyldecane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include sulfonate salts, sulfonamides, and other sulfonic acid derivatives .
Aplicaciones Científicas De Investigación
5-Phenyldecane-1-sulfonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Phenyldecane-1-sulfonic acid involves its strong acidic nature, which allows it to donate protons (H+) in various chemical reactions. This proton donation capability makes it an effective catalyst in acid-catalyzed reactions. The sulfonic acid group interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenesulfonic acid: Another sulfonic acid with a similar structure but with a toluene group instead of a phenyl group.
Benzenesulfonic acid: A simpler sulfonic acid with a benzene ring directly attached to the sulfonic acid group.
Uniqueness
5-Phenyldecane-1-sulfonic acid is unique due to its longer alkyl chain and the presence of a phenyl group at the fifth position. This structure provides distinct chemical properties and reactivity compared to other sulfonic acids. Its unique structure makes it suitable for specific applications in catalysis and industrial processes .
Propiedades
Número CAS |
67716-07-8 |
|---|---|
Fórmula molecular |
C16H26O3S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
5-phenyldecane-1-sulfonic acid |
InChI |
InChI=1S/C16H26O3S/c1-2-3-5-10-15(16-11-6-4-7-12-16)13-8-9-14-20(17,18)19/h4,6-7,11-12,15H,2-3,5,8-10,13-14H2,1H3,(H,17,18,19) |
Clave InChI |
KQGQNEDRINOEMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCCS(=O)(=O)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
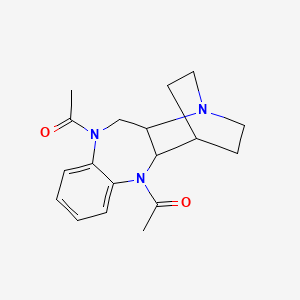

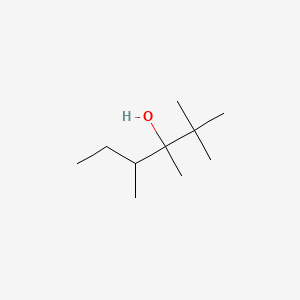


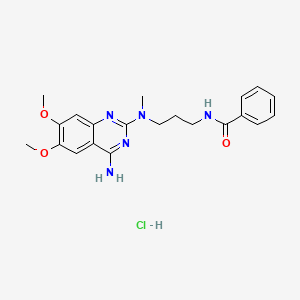
![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)

